![molecular formula C17H13N3OS3 B2515063 N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazol-5-carboxamid CAS No. 1210856-03-3](/img/structure/B2515063.png)
N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide" is a complex molecule that appears to be related to various research efforts in the synthesis of benzamide and thiazole derivatives. These compounds are of significant interest due to their potential biological and pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antitumor activities.
Synthesis Analysis
The synthesis of related compounds often involves the use of microwave-assisted methods, as seen in the facile synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which are synthesized under microwave irradiation . Similarly, the synthesis of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents involves the creation of novel compounds with potential biological applications . These methods suggest that the synthesis of the compound may also involve advanced techniques to create the desired molecular architecture efficiently.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectral studies . For instance, the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides reveals the conformation of the fused six-membered ring and the presence of disorder in the crystal structure . These techniques are crucial for confirming the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo various biological interactions. For example, benzamide derivatives have been screened for their inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidases . Additionally, thiazole and thiazoline derivatives have been coupled with acid chlorides to produce compounds with anti-inflammatory activity . These studies indicate that the compound may also interact with biological targets through chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often predicted using computational ADME studies to assess their drug-likeness, oral bioavailability, and pharmacokinetic profiles . For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety displayed significant antiproliferative activity and good predicted oral bioavailability . These properties are essential for the development of new drugs and suggest that the compound may also possess favorable physical and chemical properties for potential therapeutic use.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Synthese und biologische Bewertung von N’-Arylamiden, die den Benzothiazol-Rest enthalten, ergab vielversprechende antibakterielle Eigenschaften . Insbesondere die Verbindungen C3, C5, C9, C13-15 und C17 zeigten Aktivität gegen Staphylococcus aureus-Stämme. Unter diesen zeigte Verbindung C13, die einen Thiophenring aufweist, der über eine Amidbindung an das Benzothiazol gebunden ist, maximale Aktivität gegen S. aureus NCIM 5022 mit einer minimalen Hemmkonzentration (MHK) von 13,0 μM. Darüber hinaus zeigte C13 bakterizide Aktivität gegen S. aureus ATCC 43300 .
Ligand-Design und Metallextraktion
Benzothiazol-Derivate wurden als Liganden für die Metallextraktion eingesetzt . Ihre einzigartigen strukturellen Merkmale machen sie zu geeigneten Kandidaten für die Koordination mit Metallionen. Die Untersuchung der Metallbindungseigenschaften dieser Verbindung könnte zu Anwendungen in der Katalyse oder Materialwissenschaft führen.
Zusammenfassend lässt sich sagen, dass N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazol-5-carboxamid vielversprechend in verschiedenen wissenschaftlichen Bereichen ist. Seine antibakterielle Aktivität, potenzielle antifungizide und antikanzerogene Wirkungen sowie seine Vielseitigkeit als Ligand rechtfertigen weitere Untersuchungen. Forscher sollten seine Eigenschaften weiter untersuchen, um sein volles Potenzial in verschiedenen Anwendungen freizuschalten. 🌟 .
Wirkmechanismus
Target of Action
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .
Result of Action
The result of the action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption leads to the death of the bacterium, making the compound potentially effective as an anti-tubercular agent .
Safety and Hazards
Zukünftige Richtungen
Benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide”, continue to be a subject of research due to their potential therapeutic applications. Future research may focus on optimizing their synthesis, improving their potency against target pathogens, and minimizing their toxicity .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-9-14(23-10(2)18-9)15(21)20-16-11(7-8-22-16)17-19-12-5-3-4-6-13(12)24-17/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWBBKOSYMKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)
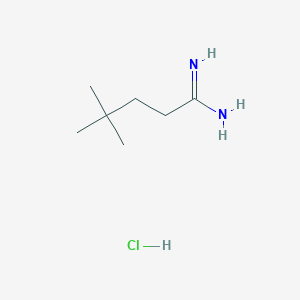
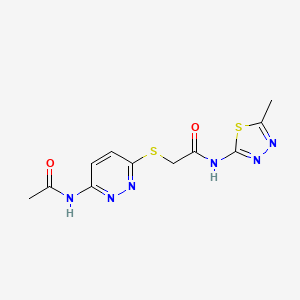

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)
![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)
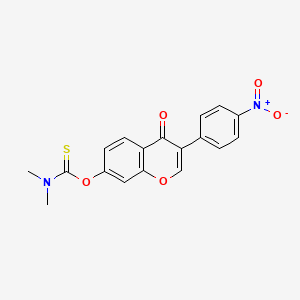
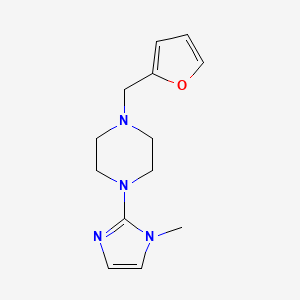
![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)
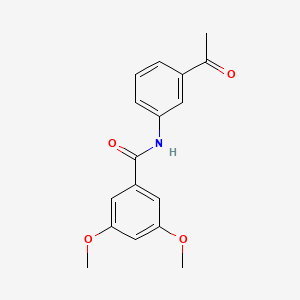
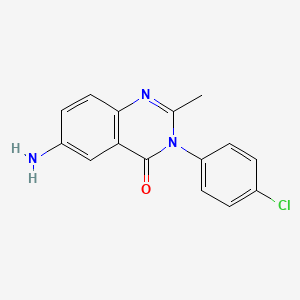
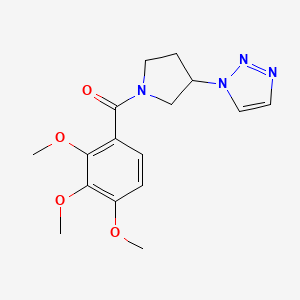

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)